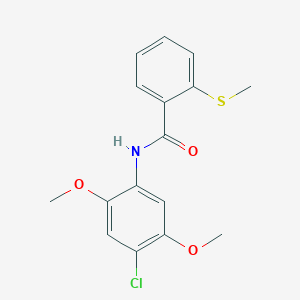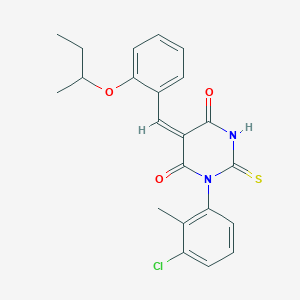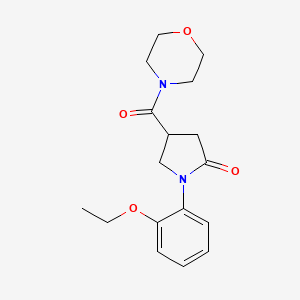![molecular formula C19H12FNO B5311539 3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile](/img/structure/B5311539.png)
3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile, also known as TAK-915, is a novel compound that has gained attention in recent years due to its potential therapeutic applications. TAK-915 is a selective antagonist of the G protein-coupled receptor 40 (GPR40), which is involved in glucose homeostasis and insulin secretion.
作用機序
3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile selectively inhibits GPR40, a receptor that is expressed in pancreatic beta cells and plays a key role in glucose homeostasis and insulin secretion. By inhibiting GPR40, 3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile increases insulin secretion and improves glucose tolerance. In addition, 3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile has been shown to reduce amyloid beta accumulation in the brain, suggesting that it may have neuroprotective effects.
Biochemical and Physiological Effects
3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile has been shown to improve glucose tolerance and insulin secretion in diabetic rats. In addition, 3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile has been shown to reduce amyloid beta accumulation in the brain and improve cognitive function in a mouse model of Alzheimer's disease. These findings suggest that 3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile may have potential therapeutic applications in the treatment of diabetes and Alzheimer's disease.
実験室実験の利点と制限
One advantage of 3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile is its selectivity for GPR40, which reduces the risk of off-target effects. However, one limitation of 3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile is its low solubility, which can make it difficult to administer in vivo. In addition, the long-term effects of 3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile on glucose homeostasis and insulin secretion are not yet fully understood, and further studies are needed to determine the safety and efficacy of 3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile in humans.
将来の方向性
There are several future directions for research on 3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile. One area of interest is the potential therapeutic applications of 3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile in the treatment of diabetes and Alzheimer's disease. Further studies are needed to determine the safety and efficacy of 3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile in humans, as well as the optimal dosing regimen. In addition, studies are needed to determine the long-term effects of 3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile on glucose homeostasis and insulin secretion. Finally, the development of more soluble forms of 3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile may improve its administration and efficacy in vivo.
Conclusion
In conclusion, 3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile is a novel compound with potential therapeutic applications in the treatment of diabetes and Alzheimer's disease. The selective inhibition of GPR40 by 3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile improves glucose tolerance and insulin secretion, while reducing amyloid beta accumulation in the brain. Further studies are needed to determine the safety and efficacy of 3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile in humans, as well as the optimal dosing regimen and long-term effects on glucose homeostasis and insulin secretion.
合成法
The synthesis of 3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile involves a multi-step process starting from commercially available starting materials. The first step involves the preparation of 2-fluorobenzaldehyde, which is then reacted with furan-2-carbaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with phenylacetonitrile in the presence of a catalyst to form the final product, 3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile.
科学的研究の応用
3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile has been the subject of several scientific studies due to its potential therapeutic applications. One study found that 3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile improved glucose tolerance and insulin secretion in diabetic rats by selectively inhibiting GPR40. Another study found that 3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile improved cognitive function in a mouse model of Alzheimer's disease by reducing amyloid beta accumulation in the brain. These findings suggest that 3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile may have potential therapeutic applications in the treatment of diabetes and Alzheimer's disease.
特性
IUPAC Name |
(Z)-3-[5-(2-fluorophenyl)furan-2-yl]-2-phenylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12FNO/c20-18-9-5-4-8-17(18)19-11-10-16(22-19)12-15(13-21)14-6-2-1-3-7-14/h1-12H/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSJIGGORHQDMNL-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC=C(O2)C3=CC=CC=C3F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/C2=CC=C(O2)C3=CC=CC=C3F)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-chloro-6-methoxy-4-{[(3-pyridinylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B5311466.png)
![4-benzoyl-5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5311472.png)
![2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-fluorophenyl benzoate](/img/structure/B5311489.png)
![1-methyl-N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5311497.png)
amine hydrochloride](/img/structure/B5311525.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(1-methyl-1H-indol-2-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5311534.png)


![3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5311557.png)
![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-(3-isoxazolylcarbonyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5311558.png)

![N-{2-[(3-chlorophenyl)amino]-1-methyl-2-oxoethyl}-2-furamide](/img/structure/B5311569.png)

![N~1~,N~3~-dimethyl-N~3~-(methylsulfonyl)-N~1~-[(3-methyl-2-thienyl)methyl]-beta-alaninamide](/img/structure/B5311588.png)